molecular formula C12H15BrOS B14065173 1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14065173
M. Wt: 287.22 g/mol
InChI Key: XGNFEGXRMDSXJW-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrOS. It is a brominated ketone with a phenyl ring substituted with ethyl and methylthio groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-ethyl-6-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the methylthio group is transformed into a sulfoxide or sulfone. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2-methylphenyl)propan-2-one: Similar structure but lacks the ethyl and methylthio groups.

    1-Bromo-3-(2-ethylphenyl)propan-2-one: Similar structure but lacks the methylthio group.

    1-Bromo-3-(2-methylthio)phenyl)propan-2-one: Similar structure but lacks the ethyl group.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-bromo-3-(2-ethyl-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15BrOS/c1-3-9-5-4-6-12(15-2)11(9)7-10(14)8-13/h4-6H,3,7-8H2,1-2H3

InChI Key

XGNFEGXRMDSXJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC)CC(=O)CBr

Origin of Product

United States

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